Prodrug Hydrolysis and Oral Bioavailability Enhancement in Rodents
Zaurategrast ethyl ester (CDP323) is a prodrug designed to enhance the oral absorption of its active metabolite, CT7758. In rodents, this prodrug strategy is highly effective, leading to a substantial increase in CT7758 exposure. This is in direct contrast to its behavior in higher species and demonstrates a species-specific advantage for preclinical rodent models [1].
| Evidence Dimension | Increase in oral absorption of active metabolite (CT7758) compared to direct CT7758 administration |
|---|---|
| Target Compound Data | 5- to 10-fold increase in absorption in rodents |
| Comparator Or Baseline | Direct oral administration of CT7758 |
| Quantified Difference | 5-10x |
| Conditions | Oral administration of CDP323 (prodrug) vs. direct oral CT7758 in rodents (mice/rats) |
Why This Matters
This data confirms the prodrug is essential for achieving effective oral exposure of the active moiety in key preclinical species, a factor that would be absent if one were to procure the active metabolite directly.
- [1] Chanteux H, et al. Cross-Species Differences in the Preclinical Pharmacokinetics of CT7758, an α4β1/α4β7 Integrin Antagonist. Drug Metab Dispos. 2015 Sep;43(9):1381-91. View Source
